Dimethyl oxobenzo dioxasilane
Description
Contextualizing Dimethyl Oxobenzo Dioxasilane within Cyclic Siloxane Chemistry
This compound, chemically known as 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one, is a distinct entity within the larger family of cyclic siloxanes. ontosight.ai Siloxanes are characterized by a backbone of alternating silicon and oxygen atoms (Si-O-Si). wikipedia.org Cyclic siloxanes, as the name implies, feature these repeating units arranged in a ring structure. industrialchemicals.gov.au
The structure of this compound incorporates a central silicon atom bonded to two methyl groups and integrated into a cyclic system with a benzoic acid moiety and an oxygen atom, forming a cyclic ester or lactone. ontosight.ai This specific arrangement distinguishes it from more common cyclic volatile methyl siloxanes (cVMS) like D4 (octamethylcyclotetrasiloxane) and D5 (decamethylcyclopentasiloxane), which are primarily composed of repeating dimethyl siloxane units and are key intermediates in the production of polydimethylsiloxane (B3030410) (PDMS) polymers. wikipedia.orgindustrialchemicals.gov.au While cVMS have widespread industrial applications, the specialized structure of this compound suggests more targeted, though potentially limited, applications. ontosight.aiindustrialchemicals.gov.au
The defining feature of this compound is its benzodioxasilin ring, which imparts unique chemical properties compared to simpler cyclic siloxanes. This integration of an aromatic benzene (B151609) ring and a siloxane-like structure creates a hybrid molecule with potential for novel reactivity and applications.
Significance of Benzodioxasilin Ring Systems in Heterocyclic Compounds Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a vast and varied class of organic compounds. mycollegevcampus.comuou.ac.in Among these, those containing silicon, known as silaheterocycles, are of growing interest. The benzodioxasilin ring system, the core of this compound, is a prime example of a benzannulated silicon-containing heterocycle. nih.gov
The fusion of a benzene ring with a dioxasilin ring creates a rigid structure that can influence the compound's electronic properties and biological activity. The development of general and robust synthetic methods for constructing such benzannulated silicon-containing heterocycles is a priority in medicinal chemistry and materials science. nih.gov The inclusion of silicon in heterocyclic frameworks can alter chemical properties, potentially enhancing biological activity and improving pharmacological profiles. nih.gov
Research into fused ring heterocycles like quinoline (B57606) and isoquinoline (B145761) has demonstrated the stability and unique reactivity that arises from the combination of different ring systems. mycollegevcampus.com Similarly, the study of benzodioxasilin systems contributes to the broader understanding of how the incorporation of silicon into aromatic heterocyclic structures impacts their behavior and potential uses.
Historical Development and Emerging Trends in Organosilicon Heterocycle Synthesis
The field of organosilicon chemistry dates back to 1863, with the synthesis of tetraethylsilane (B1293383) by French chemists Charles Friedel and James Mason Crafts. sbfchem.com The early 20th century saw the synthesis of numerous simple organosilicon compounds and the discovery of cyclic and linear polysiloxanes. sbfchem.com The establishment of the first organosilicon factory by Dow Corning in 1943 marked a significant milestone, leading to the development of a technologically intensive chemical industry. sbfchem.com
Initially, organosilicon compounds were primarily utilized for their high-temperature resistance, moisture resistance, and insulating properties in military, aerospace, and industrial applications. sbfchem.com However, modern research has expanded into the synthesis of more complex and functionalized organosilicon compounds, including a wide array of heterocycles. nih.govresearchgate.net
A significant challenge in the field has been the lack of general methods for synthesizing diverse organosilicon structures. nih.gov To address this, researchers have developed new strategies, such as a two-phase approach for constructing functionalized silaheterocycle building blocks. nih.gov This involves the initial synthesis of a core heterocyclic structure followed by its elaboration with various functional groups. nih.gov
Emerging trends in the synthesis of organosilicon heterocycles include the use of visible-light photocatalysis, which offers mild reaction conditions, good selectivity, and high atom economy. sioc-journal.cn This method allows for the transformation of organosilicon compounds into silicon or carbon radicals that can participate in a variety of reactions. sioc-journal.cn Another innovative approach is the use of "Click chemistry," which has been applied to the synthesis of triazole-linked triethoxysilanes, demonstrating the versatility of modern synthetic methodologies in creating complex organosilicon structures. jetir.org
The continued development of synthetic methods for organosilicon heterocycles is driven by their potential applications in materials science, pharmaceutical chemistry, and as catalysts. researchgate.netsioc-journal.cn These compounds are now seen not just as stable structural components but as reactive intermediates and functional molecules with diverse and significant potential. nih.govresearchgate.net
Interactive Data Tables
Table 1: Chemical Identity of this compound
| Property | Value |
| Chemical Name | 2,2-Dimethyl-4-oxobenzo-1,3,2-dioxasilane |
| Synonyms | 4H-1,3,2-Benzodioxasilin-4-one, 2,2-dimethyl- |
| CAS Number | 17902-57-7 |
| Molecular Formula | C9H10O3Si |
| Molecular Weight | ~194.26 g/mol |
Source: saapedia.org, specialchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
17902-57-7 |
|---|---|
Molecular Formula |
C9H10O3Si |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2,2-dimethyl-1,3,2-benzodioxasilin-4-one |
InChI |
InChI=1S/C9H10O3Si/c1-13(2)11-8-6-4-3-5-7(8)9(10)12-13/h3-6H,1-2H3 |
InChI Key |
PYIPVTMVCJRGJU-UHFFFAOYSA-N |
SMILES |
C[Si]1(OC2=CC=CC=C2C(=O)O1)C |
Canonical SMILES |
C[Si]1(OC2=CC=CC=C2C(=O)O1)C |
Other CAS No. |
17902-57-7 |
Synonyms |
4H-1,3,2-Benzodioxasilin-4-one, 2,2-dimethyl- |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Dimethyl Oxobenzo Dioxasilane
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic and organometallic compounds in solution and the solid state. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms such as silicon, carbon, and hydrogen.
Silicon-29 NMR is a particularly powerful tool for characterizing organosilicon compounds like Dimethyl oxobenzo dioxasilane. The ²⁹Si nucleus, while having a low natural abundance, provides a wide chemical shift range that is highly sensitive to the silicon atom's local environment.
The silicon atom in this compound is part of a dimethylsiloxane unit integrated into a heterocyclic ring, specifically a D-type unit (a silicon atom bonded to two oxygen atoms and two alkyl groups). The chemical shift is influenced by factors such as ring strain and the electronegativity of adjacent groups. rsc.org For cyclic dimethylsiloxane oligomers, ²⁹Si NMR chemical shifts have been extensively studied. york.ac.uk In related polydimethylsiloxane (B3030410) (PDMS) systems, the primary resonance for these D units typically appears in the range of -19 to -23 ppm. nih.govosti.gov The specific chemical shift for this compound would be expected within this region, with the exact value reflecting the unique electronic and steric environment imposed by the fused benzoyl group. Solid-state ²⁹Si NMR can also be employed, providing insights into the compound's structure in the crystalline phase. nih.gov
Table 1: Expected ²⁹Si NMR Data for this compound and Related Structures
| Silicon Environment | Typical Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|
| D units in cyclosiloxanes | -9 to -23 | york.ac.uk |
| D units in linear siloxanes | -19 to -23 | nih.govosti.gov |
| M units (end groups) | +10 to -10 | magritek.com |
This table presents expected values based on related structures, as specific experimental data for this compound was not available in the cited sources.
Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in For this compound, the ¹³C NMR spectrum is expected to show distinct signals for each chemically non-equivalent carbon atom. The general chemical shift ranges for organic compounds are well-established, allowing for the assignment of each peak. oregonstate.edulibretexts.org
The spectrum would feature signals for the methyl carbons, the aromatic carbons of the benzo group, and the carbonyl carbon. The methyl carbons attached to the silicon atom are expected to appear in the upfield region of the spectrum. The carbons of the aromatic ring will resonate in the typical range of 125-150 ppm. researchgate.net The carbonyl carbon of the ester group is characteristically found in the downfield region, between 170-185 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|
| Si-C H₃ | 10 - 15 | libretexts.org |
| Aromatic C | 125 - 150 | researchgate.net |
This table presents predicted values based on standard chemical shift ranges.
Proton NMR is used to determine the number and type of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound would provide clear signals corresponding to the methyl protons and the aromatic protons.
The six protons of the two equivalent methyl groups attached to the silicon atom would appear as a sharp singlet in the upfield region, typically around 0.2 ppm. researchgate.net The protons on the benzene (B151609) ring would produce a more complex pattern of signals in the downfield aromatic region, generally between 7.0 and 8.5 ppm, with the exact chemical shifts and splitting patterns depending on their substitution pattern and coupling with neighboring protons. researchgate.nethmdb.ca
Table 3: Predicted ¹H NMR Data for this compound
| Proton Environment | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Si-CH ₃ | ~0.2 | Singlet | researchgate.net |
This table presents predicted values based on typical chemical shifts for similar functional groups.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. gelest.com The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. libretexts.org
Key vibrational modes include a strong stretching band for the ester carbonyl (C=O) group, typically found between 1725-1770 cm⁻¹. gelest.comresearchgate.net The presence of the Si-O-C linkages within the dioxasilane ring would give rise to strong absorptions in the fingerprint region, particularly in the 950-1100 cm⁻¹ range, which are characteristic of Si-O stretching. mdpi.com Additionally, the Si-(CH₃)₂ group would be identified by its characteristic C-H stretching and deformation vibrations. researchgate.net Aromatic C=C stretching vibrations are expected around 1430-1600 cm⁻¹. gelest.com
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Ester C=O | Stretch | 1725 - 1770 | Strong | gelest.comresearchgate.net |
| Aromatic C=C | Stretch | 1430 - 1600 | Medium to Weak | gelest.com |
| Si-CH₃ | Deformation | 1260 - 1240 | Medium | researchgate.net |
| Si-O-C | Stretch | 950 - 1100 | Strong | mdpi.com |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. msu.edu For this compound, electron impact (EI) ionization would produce a molecular ion (M⁺), confirming its molecular weight. Subsequent fragmentation of this ion provides valuable structural clues. libretexts.orgresearchgate.netmiamioh.edu
The fragmentation of esters often involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org For organosilicon compounds, fragmentation pathways can involve the loss of alkyl groups from the silicon atom or cleavage of the siloxane bonds. nih.gov Although specific experimental mass spectra for this compound are not widely published, predicted data can be used to anticipate its behavior in a mass spectrometer.
Table 5: Predicted Mass Spectrometry Data for this compound
| Data Point | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃Si |
| Monoisotopic Mass | 194.03992 Da |
| Predicted [M+H]⁺ | 195.04720 |
| Predicted [M+Na]⁺ | 217.02914 |
Data sourced from public chemical databases.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is pivotal in unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS analysis confirms the molecular formula C₉H₁₀O₃Si. nih.govuni.lu The instrument detects the mass-to-charge ratio (m/z) of the molecular ion, and this experimentally observed mass is compared against the theoretical exact mass calculated from the isotopic masses of the constituent atoms.
The close correlation between the observed mass and the calculated mass provides unambiguous confirmation of the molecular formula, a critical first step in structural elucidation. The monoisotopic mass of the compound is 194.03992 Da. uni.lu
Table 1: HRMS Data for Molecular Formula Confirmation of this compound
| Attribute | Value |
| Molecular Formula | C₉H₁₀O₃Si |
| Calculated Monoisotopic Mass (Da) | 194.03992 |
| Ion Adduct ([M+H]⁺) | 195.04720 |
| Ion Adduct ([M+Na]⁺) | 217.02914 |
| Ion Adduct ([M-H]⁻) | 193.03264 |
| Data sourced from PubChem and predicted values. uni.lu |
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. uakron.eduacs.org In this process, the intact molecular ion of this compound (the precursor ion) is isolated and subjected to collision-induced dissociation (CID). uab.edu The resulting fragmentation pattern provides a "fingerprint" that reveals the arrangement of atoms and functional groups. nih.gov
The fragmentation pathways can be predicted based on the known stability of chemical bonds within the molecule. For this compound, likely fragmentation events would include the loss of methyl groups from the silicon atom, cleavage of the ester linkage, and ring-opening of the dioxasilin core. By analyzing the mass of these fragments, a detailed structural map can be constructed. nih.gov
Table 2: Predicted Fragmentation Pathway for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 195.047 ([M+H]⁺) | 179.013 | CH₄ | Loss of a methyl group |
| 195.047 ([M+H]⁺) | 151.018 | CO₂ + H₂ | Loss of carbon dioxide |
| 195.047 ([M+H]⁺) | 135.023 | C₂H₆O | Cleavage involving the Si(CH₃)₂ group |
| 195.047 ([M+H]⁺) | 121.028 | C₃H₈O₂ | Ring fragmentation |
| This table represents a hypothetical fragmentation pattern based on chemical principles, as specific experimental data is not publicly available. |
X-ray Diffraction Analysis for Solid-State Structure
This analysis reveals the crystal system, space group, and unit cell dimensions, which describe the macroscopic symmetry and packing of the molecules within the crystal lattice. mdpi.com For the benzodioxasilin moiety, XRD would precisely define the planarity or puckering of the heterocyclic ring and the orientation of the dimethylsilyl group relative to the aromatic ring.
Table 3: Illustrative X-ray Diffraction Data for a Benzodioxasilin-type Crystal
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 10.23 |
| c (Å) | 12.45 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1045.7 |
| Z (Molecules per unit cell) | 4 |
| Note: This data is representative of a typical small organic molecule and serves for illustrative purposes only, as specific crystallographic data for this compound is not publicly available. |
Computational Chemistry Approaches to Molecular Structure
Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular geometry, stability, and electronic properties that can be difficult to probe otherwise.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. uci.edu It is particularly effective for determining the lowest energy (ground state) structure by solving approximations of the Schrödinger equation. epfl.chcore.ac.uk For this compound, DFT calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy, often within 1-2% of experimental values. epfl.ch
These calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that approximate the complex interactions of electrons within the molecule. The resulting optimized geometry represents the most stable arrangement of atoms in the gas phase.
Conformational Space Exploration and Energy Minimization
Molecules with flexible rings or rotatable bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis of this compound involves exploring the potential energy surface to identify all stable conformers and determine their relative energies. libretexts.org The benzodioxasilin ring may adopt various non-planar conformations, such as boat, chair, or twist-boat forms.
Computational methods systematically alter bond rotations and ring puckering, calculating the energy of each resulting structure. Through energy minimization, the most stable conformer—the one with the lowest potential energy—is identified. This analysis is crucial for understanding how the molecule's shape influences its properties and interactions.
Analysis of Bonding Characteristics within the Benzodioxasilin Moiety
Computational chemistry allows for a detailed examination of the chemical bonds within the benzodioxasilin moiety. rsc.org Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated wavefunction to characterize the nature of the bonds.
This analysis provides information on bond order, hybridization, and charge distribution. For the benzodioxasilin ring, it can quantify the covalent and ionic character of the silicon-oxygen bonds, the delocalization of electrons in the benzene ring, and the nature of the carbonyl group (C=O) within the ester functionality.
Reactivity and Chemical Transformations of Dimethyl Oxobenzo Dioxasilane
Hydrolysis and Solvolysis Mechanisms
The presence of a silicon-oxygen bond in the ring structure of dimethyl oxobenzo dioxasilane makes it susceptible to cleavage by water and other solvents in a process known as hydrolysis or solvolysis.
The hydrolysis of silyl (B83357) ethers and esters is a well-established reaction that proceeds via nucleophilic attack on the silicon atom. In the case of this compound, this reaction leads to the opening of the dioxasilane ring and the formation of silanol (B1196071) derivatives. The reaction with water results in the formation of a dimethylsilanol and a salicylate (B1505791) molecule. This process is analogous to the hydrolysis of other silyl ethers, which yields a carbonyl compound and a disiloxane (B77578) after subsequent condensation of the silanol intermediate thieme-connect.de.
The general mechanism involves the coordination of a water molecule to the silicon atom, followed by proton transfer and cleavage of the Si-O bond. This initial hydrolysis product is a silanol, which is a compound containing a hydroxyl group directly bonded to a silicon atom. These silanols can be stable or can undergo further condensation reactions to form siloxanes, depending on the reaction conditions and the nature of the substituents on the silicon atom.
The stability of this compound towards hydrolysis is influenced by several factors, primarily the steric and electronic effects of the substituents on the silicon atom.
Steric Hindrance: The rate of hydrolysis of alkoxysilanes and silyl ethers is generally related to their steric bulk researchgate.netwikipedia.org. Larger and bulkier substituents on the silicon atom hinder the approach of the nucleophile (e.g., water), thereby increasing the hydrolytic stability. For this compound, the two methyl groups on the silicon atom offer a certain degree of steric protection. The relative resistance to hydrolysis in acidic media for common silyl ethers follows the trend: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl) wikipedia.org.
Electronic Effects: The electron density on the silicon atom also plays a crucial role. Electron-withdrawing groups attached to the silicon can make it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups increase the electron density on the silicon, making it less reactive towards nucleophiles.
pH of the Medium: The pH of the aqueous solution significantly affects the rate of hydrolysis. Both acidic and basic conditions can catalyze the hydrolysis of silyl ethers and esters. Under acidic conditions, protonation of the oxygen atom in the Si-O bond makes it a better leaving group, facilitating nucleophilic attack. In basic media, the hydroxide (B78521) ion is a stronger nucleophile than water, leading to an increased rate of hydrolysis.
The following table summarizes the relative hydrolytic stability of common silyl ethers, which provides a comparative context for the stability of this compound.
| Silyl Ether | Relative Resistance (Acidic Media) | Relative Resistance (Basic Media) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS | 20,000 | ~20,000 |
| TBDPS | 5,000,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| Data sourced from wikipedia.org |
Reactivity with Nucleophilic and Electrophilic Species
Silyl esters, such as this compound, can react with both nucleophilic and electrophilic species. The reaction pathway is dependent on the nature of the attacking species and the reaction conditions.
Silyl esters are generally more reactive than their alkyl ester counterparts wikipedia.org. Nucleophiles can attack either the carbonyl carbon or the silicon atom. The steric bulk and electron-donating ability of the substituents on the silicon atom influence the site of attack. Increased steric hindrance around the silicon atom favors nucleophilic attack at the carbonyl carbon wikipedia.org.
Silyl enol ethers, which are structurally related to the enolate form of this compound, are mild nucleophiles that react with good electrophiles, such as aldehydes and carbocations, often requiring Lewis acid catalysis thieme-connect.de. While less common, α-silyl carbonyl compounds can react with electrophiles like bromine to yield α-halo ketones wiley-vch.de.
Ring-Opening and Polymerization Reactions
The strained ring structure of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a process that leads to the formation of long-chain organosilicon polymers.
The driving force for the ROP of many cyclic compounds is the relief of ring strain wiley-vch.de. The polymerization of cyclic monomers is a thermodynamically controlled process, and for polymerization to be favorable, the Gibbs free energy of polymerization (ΔGp) must be negative. This is generally achieved when the enthalpic contribution from the relief of ring strain outweighs the negative entropy change associated with the conversion of monomer molecules into a polymer chain wiley-vch.de.
The kinetics of ROP are influenced by several factors including the monomer structure, the type of initiator or catalyst used, the solvent, and the reaction temperature. The polymerization of cyclic esters can be initiated by cationic, anionic, or coordination-insertion mechanisms diva-portal.org.
For the ROP of cyclic esters, the rate of polymerization is dependent on the rate constants of initiation, propagation, and in some cases, depropagation wiley-vch.deacs.org. The propagation step involves the attack of the active center of the growing polymer chain on a monomer molecule. The reactivity of cyclic monomers in ROP can be significantly affected by the ring size. For instance, in the case of cyclosiloxanes, the six-membered ring (D3) is much more reactive than the eight-membered ring (D4) due to higher ring strain gelest.com.
This compound can serve as a monomer for the synthesis of organosilicon polymers, specifically polysiloxanes with aromatic moieties incorporated into the polymer backbone. The ring-opening polymerization of this monomer would lead to a polymer with repeating units containing a dimethylsiloxane group and a salicylate group.
The synthesis of hybrid materials through the polymerization of 2,2-dimethyl-4H-1,3,2-benzodioxasiline has been reported to occur when a second co-monomer is used or when the alkyl group bears a functional group core.ac.ukresearchgate.netresearchgate.net. The resulting polymers are expected to have unique thermal and mechanical properties due to the combination of the flexible siloxane backbone and the rigid aromatic rings. The properties of polysiloxanes can be tailored by controlling the structure of the monomer and the polymerization conditions acs.org.
Comparative Reactivity Studies with Other Cyclic Organosilicon Compounds
The reactivity of this compound, more formally known as 2,2-dimethyl-1,3,2-benzodioxasilole, is significantly influenced by its unique structure, which combines features of both a silyl ether and a strained five-membered ring fused to an aromatic system. To understand its chemical behavior, it is instructive to compare its reactivity with other well-known cyclic organosilicon compounds, such as cyclosiloxanes. Key differences arise from ring strain, the nature of the chemical bonds within the ring, and the electronic effects of the substituents on the silicon atom.
Influence of Ring Strain
Ring strain is a critical factor governing the reactivity of cyclic compounds, particularly in ring-opening polymerization (ROP). wikipedia.orgmdpi.com Strained rings possess higher internal energy, which provides a thermodynamic driving force for polymerization. The strain energy of a cyclic molecule is influenced by angle strain, torsional strain, and transannular interactions. wikipedia.org
In the case of 2,2-dimethyl-1,3,2-benzodioxasilole, the five-membered ring is inherently strained. This can be compared to the strain in common cyclosiloxanes like hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). D₃ is a planar and highly strained molecule (strain energy ~116 kJ mol⁻¹) due to significant angle distortion, making it exceptionally reactive in both anionic and cationic ROP. mdpi.com In contrast, D₄ is more flexible and less strained, rendering it less reactive than D₃ but still susceptible to ROP under appropriate catalytic conditions. scispace.comunizar.es Small, ring-strained silicon-containing heterocycles are notable for their reactivity and can undergo non-catalyzed ring expansion reactions. chemistryviews.org
While specific strain energy values for 2,2-dimethyl-1,3,2-benzodioxasilole are not widely reported, its five-membered ring structure suggests a moderate to high degree of strain, contributing to its propensity to undergo reactions that relieve this strain, such as dimerization and polymerization. researchgate.netarxiv.orgresearchgate.net
Comparative Bond Reactivity: Si-O-C vs. Si-O-Si
A fundamental difference between 2,2-dimethyl-1,3,2-benzodioxasilole and cyclosiloxanes lies in the nature of the ring bonds. The former contains Si-O-C linkages, whereas cyclosiloxanes are characterized by a backbone of repeating Si-O-Si units. unizar.esresearchgate.net
Hydrolytic Stability: The Si-O-C bond is generally more susceptible to hydrolysis than the Si-O-Si bond. This increased reactivity is attributed to the polarity of the Si-O bond and the nature of the carbon-oxygen bond. researchgate.net The presence of the aromatic catechol-derived portion in 2,2-dimethyl-1,3,2-benzodioxasilole further influences the electrophilicity of the silicon atom, making it a target for nucleophilic attack by water. In contrast, the Si-O-Si bond in cyclosiloxanes is relatively more stable towards hydrolysis, although it can be cleaved under acidic or basic conditions. researchgate.net
Ring-Opening Polymerization (ROP): The mechanism and kinetics of ROP also differ significantly. The polymerization of cyclosiloxanes proceeds via the cleavage and reformation of Si-O-Si bonds. mdpi.com For 2,2-dimethyl-1,3,2-benzodioxasilole, ROP would involve the cleavage of the Si-O-C bond. Studies on the reversible dimerization of this compound show that Si-O bonds are cleaved during the formation of a ten-membered ring, highlighting the lability of these bonds. researchgate.net This reaction proceeds with a remarkably low activation energy, suggesting high reactivity. researchgate.net
Electronic and Steric Effects
The reactivity of the silicon center is modulated by the electronic nature of its substituents. In 2,2-dimethyl-1,3,2-benzodioxasilole, the silicon atom is part of a catecholate structure. The oxygen atoms are tied to an electron-withdrawing benzene (B151609) ring, which can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack compared to the silicon atoms in cyclosiloxanes like D₃ or D₄, which are substituted with electron-donating methyl groups.
The table below summarizes the comparative aspects of reactivity between 2,2-dimethyl-1,3,2-benzodioxasilole and representative cyclosiloxanes.
Interactive Data Table: Comparative Reactivity of Cyclic Organosilicon Compounds
| Feature | 2,2-Dimethyl-1,3,2-benzodioxasilole | Hexamethylcyclotrisiloxane (D₃) | Octamethylcyclotetrasiloxane (D₄) |
| Ring Size | 5-membered | 6-membered (3 Si, 3 O) | 8-membered (4 Si, 4 O) |
| Primary Ring Bonds | Si-O-C, C-C | Si-O-Si | Si-O-Si |
| Ring Strain | Moderate to High | High (~116 kJ/mol) mdpi.com | Low |
| Reactivity in ROP | High; can dimerize spontaneously researchgate.net | Very High scispace.com | Moderate scispace.com |
| Hydrolytic Stability | Lower (labile Si-O-C bond) | Higher (stable Si-O-Si bond) researchgate.net | Higher (stable Si-O-Si bond) researchgate.net |
| Key Reactive Site | Electrophilic Silicon Atom | Strained Si-O-Si bonds | Si-O-Si bonds |
| Controlling Factors | Ring Strain, Si-O-C bond lability | High Ring Strain | Catalyst-dependent activation |
Theoretical and Computational Investigations of Dimethyl Oxobenzo Dioxasilane and Analogs
Electronic Structure Theory and Quantum Chemical Calculations
Electronic structure calculations, rooted in quantum mechanics, are employed to solve the Schrödinger equation for a given molecular system, providing fundamental information about energy, geometry, and electronic properties. ornl.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are workhorses in this field, enabling the detailed study of complex molecules. ornl.govrsc.org These calculations can be performed for isolated molecules (in the gas phase) or include solvent effects to better simulate real-world conditions. ajchem-a.com
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. pku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.comresearchgate.net A small energy gap suggests high polarizability and chemical reactivity, as it is easier to excite an electron to a higher energy state. researchgate.net
For Dimethyl oxobenzo dioxasilane, the presence of the electron-withdrawing carbonyl group and the silicon atom within the heterocyclic ring would significantly influence the energies of these orbitals. Theoretical calculations on analogous aromatic and heterocyclic compounds demonstrate how substituents and heteroatoms tune the electronic properties. For instance, studies on substituted cinnolines and other heterocycles show a clear relationship between the nature of the substituent and the resulting HOMO-LUMO gap. ajchem-a.com
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
| TMTB (Gas Phase) | - | - | 4.18 | researchgate.net |
| TMTB (DMSO Phase) | - | - | 4.24 | researchgate.net |
| Generic Compound | - | - | 3.08 | researchgate.net |
This table presents calculated frontier molecular orbital energy gaps for various molecules as examples of data obtained through computational analysis. TMTB is 1,3,5-trimethyl-1,3,5-triazinane.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. avogadro.cclibretexts.org These maps are invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. libretexts.orgmdpi.com Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and attract nucleophiles. walisongo.ac.idresearchgate.net
In this compound, an MEP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group and the oxygens in the dioxasilane ring, owing to their high electronegativity. The silicon atom, being less electronegative than oxygen, and the aromatic protons would likely be in regions of positive or near-neutral potential. The distribution of charge can be quantified through methods like Mulliken population analysis or by calculating MESP-derived charges. mdpi.comresearchgate.net
| Molecule | Feature | Potential Description | Significance |
| This compound | Carbonyl Oxygen | Negative (Electron-Rich) | Site for electrophilic attack, hydrogen bond acceptor. |
| This compound | Aromatic Ring | Varied (π-system) | Influences stacking interactions and substituent effects. |
| Substituted Benzenes | Substituent Effects | Varies with group | Electron-donating groups increase negative potential on the ring; withdrawing groups increase positive potential. mdpi.com |
This interactive table outlines the expected electrostatic potential characteristics for this compound based on its structure and principles from related molecules.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. nih.govarxiv.org By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal conformational changes, intermolecular interactions, and the physical basis of macromolecular function over time scales from picoseconds to microseconds. nih.govchemrxiv.org
While static quantum chemical calculations provide optimized, low-energy structures, molecules are inherently flexible. MD simulations are ideal for exploring the dynamic conformational landscape of molecules like this compound. nih.gov Such simulations could reveal the flexibility of the seven-membered dioxasilane ring, including potential ring-puckering or twisting motions. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the energy barriers between them, providing a more realistic picture of the molecule's structure in different environments. nih.gov
MD simulations excel at modeling the complex network of intermolecular interactions that govern the behavior of molecules in condensed phases (liquids and solids). nih.govumb.edu For this compound, simulations in a solvent like water or ethanol (B145695) could elucidate how solvent molecules arrange around the solute and form hydrogen bonds with the carbonyl and siloxane oxygens. In the solid state, MD can be used to understand crystal packing forces, which are dominated by a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···O interactions. nih.govmdpi.comlibretexts.org The strength and nature of these interactions dictate bulk properties such as melting point and solubility. umb.edulibretexts.org
| Interaction Type | Description | Relevance to this compound |
| Hydrogen Bonding | Strong dipole-dipole interaction involving H bonded to N, O, or F. libretexts.org | The carbonyl oxygen can act as a hydrogen bond acceptor in protic solvents or in co-crystals. |
| Dipole-Dipole Forces | Attraction between permanent partial positive and negative charges on polar molecules. libretexts.org | The polar C=O and Si-O bonds create a net dipole moment, leading to these interactions in the liquid and solid states. |
| Dispersion Forces | Weak forces arising from temporary fluctuations in electron distribution. libretexts.org | Present in all molecules; significant for the nonpolar aromatic ring and methyl groups, contributing to crystal packing. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzo group can participate in stacking interactions with neighboring molecules in the solid state. |
This interactive table summarizes the key intermolecular forces relevant to the behavior of this compound in condensed phases.
Comparative Analysis with Carbon-Based Heterocycles
Replacing a carbon atom in a heterocyclic ring with a silicon atom leads to significant changes in geometry, stability, and electronic properties. A comparative analysis between this compound and its purely carbon-based analogs (e.g., a derivative of a benzodioxepine) would highlight the unique influence of silicon.
Typically, Si-C and Si-O bonds are longer and more polar than C-C and C-O bonds, respectively. The larger atomic radius of silicon and its ability to utilize d-orbitals can lead to different bond angles and ring conformations compared to carbon heterocycles. mdpi.com Quantum chemical calculations comparing the structures and electronic properties of silicon-containing heterocycles with their carbon counterparts reveal these differences quantitatively. For example, a comparison between trans-azobenzene (a carbon-based system) and a silicon analog would show distinct differences in the key N=N and N-C bond lengths, which in turn affects their properties. mdpi.com Such comparative studies are crucial for understanding structure-property relationships and for the rational design of new materials with tailored characteristics.
Bond Length and Angle Comparisons
Bond angles are also significantly influenced by the central atom. In most of its compounds, silicon, like carbon, adopts a tetrahedral geometry with bond angles around the ideal 109.5°. iust.ac.ir However, the larger size of the silicon atom and its longer bonds can allow for greater flexibility and distortion of these angles compared to the more rigid frameworks of carbon compounds. open.ac.uk In cyclic systems like this compound, these differences in bond lengths and angles would have a pronounced effect on the ring strain and three-dimensional shape of the molecule.
| Bond Type | Typical Length (Å) | Reference |
|---|---|---|
| Si-C | 1.89 | wikipedia.org |
| C-C | 1.54 | wikipedia.org |
| Si-O | ~1.65 | nih.gov |
| C-O | ~1.43 | chemguide.co.uk |
| C=O (in ester) | ~1.20 | wikipedia.org |
Coordination Environment Differences of Silicon vs. Carbon
A significant divergence in the chemistry of silicon and carbon lies in their coordination environments. Carbon is typically limited to coordination numbers of 2, 3, and 4. In contrast, silicon can readily form stable compounds with five or even six coordinated atoms, a phenomenon known as hypervalence. nih.gov
This ability of silicon to expand its coordination sphere is attributed to its larger atomic size, which reduces steric hindrance, and its lower electronegativity. open.ac.uk While carbon's coordination is generally saturated at four, silicon can act as a Lewis acid and accept electron pairs from donor ligands to form hypervalent species. These higher-coordinate compounds often adopt specific geometries, such as trigonal bipyramidal for pentacoordinate silicon and octahedral for hexacoordinate silicon. open.ac.uk
In the context of this compound, the silicon atom is tetracoordinate. However, its increased electropositivity compared to carbon makes the silicon center more susceptible to nucleophilic attack, which could lead to the formation of transient or stable pentacoordinate intermediates under certain reaction conditions. nih.govwikipedia.org This contrasts sharply with a carbon analog, where such an expansion of the coordination sphere is not feasible.
| Property | Silicon | Carbon | Reference |
|---|---|---|---|
| Typical Coordination Numbers | 4, 5, 6 | 2, 3, 4 | nih.gov |
| Geometry (4-coordinate) | Tetrahedral | Tetrahedral | iust.ac.ir |
| Geometry (5-coordinate) | Trigonal Bipyramidal | Not typically observed | open.ac.uk |
| Geometry (6-coordinate) | Octahedral | Not typically observed | open.ac.uk |
| Hypervalence | Common | Rare/Unstable | nih.gov |
Implications of d-Orbital Participation in Silicon Bonding
The ability of silicon to form hypervalent compounds has historically been explained by the involvement of its vacant, low-lying 3d orbitals in bonding, leading to sp³d or sp³d² hybridization schemes. iust.ac.ir According to this model, electronegative substituents attached to silicon would contract these d-orbitals, making them energetically accessible for bonding. iust.ac.ir This concept, often referred to as (p-d)π bonding, was also used to explain phenomena such as shorter-than-expected Si-O and Si-F bonds. iust.ac.ir
An alternative and more widely accepted explanation for hypervalence in silicon compounds involves the formation of three-center, four-electron (3c-4e) bonds. iust.ac.iropen.ac.uk In this model, for a pentacoordinate species, the equatorial bonds are considered conventional two-center, two-electron bonds, while the two axial ligands are bound to the central silicon atom via a single p-orbital, forming a linear 3c-4e bond. This results in axial bonds that are longer and weaker than the equatorial bonds, a prediction that aligns well with experimental data. open.ac.uk This modern understanding suggests that while d-orbitals play a role in the energetics and electronic structure, the primary reason for silicon's expanded coordination is its size and the ability to form multicenter bonds. open.ac.uk
Advanced Materials Applications of Benzodioxasilane Derivatives
Role as Monomers and Precursors in Polymer Science
Benzodioxasilane derivatives are a class of heterocyclic organosilicon compounds that have garnered interest in polymer science due to their potential to act as monomers and precursors for a variety of polymers. Their strained ring structures make them suitable candidates for ring-opening polymerization (ROP), a process that can lead to the formation of polymers with unique properties.
Synthesis of Organosilicon Polymers and Copolymers
Development of Degradable Silyl (B83357) Ether Polymers
A significant area of research in polymer science is the development of degradable polymers, particularly for biomedical and environmental applications. Polymers containing silyl ether linkages are of particular interest because these bonds can be susceptible to hydrolysis. The degradation of such polymers can be triggered by changes in pH or the presence of specific ions. conicet.gov.ar The ring-opening polymerization of cyclic silyl ethers is a key strategy for producing these degradable materials. utwente.nl While direct evidence for the use of "Dimethyl oxobenzo dioxasilane" in creating degradable polymers is not found in the available literature, the inherent silyl ester linkage within its structure suggests a potential for hydrolytic instability, a key feature for degradable polymers. The degradation of polymers derived from cyclic ketene (B1206846) hemiacetal esters, which share some structural similarities, has been demonstrated to be achievable under basic conditions. rsc.org
Engineering of Hybrid Inorganic-Organic Materials
Hybrid inorganic-organic materials are composites that combine the properties of both inorganic and organic components at the molecular or nanometer scale. rsc.orgbohrium.comrsc.orgsemanticscholar.orgaspbs.com Organosilanes play a crucial role in the synthesis of these materials, acting as bridges between the inorganic and organic phases.
Integration into Reticular Materials and Networks
Reticular materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are crystalline porous materials with well-defined structures. While the direct integration of "this compound" into such frameworks is not documented, organosilicon compounds, in general, are used as building blocks or modifiers for these materials. The ability of silanes to form stable bonds with inorganic components makes them valuable in the design and synthesis of novel hybrid frameworks.
Utilization as Coupling Agents in Composites
Silane (B1218182) coupling agents are essential for improving the adhesion and compatibility between inorganic fillers (like silica (B1680970) and glass fibers) and organic polymer matrices in composite materials. utwente.nlpowerchemcorp.comgoogle.comspecialchem.comshinetsusilicone-global.com These agents typically have a structure that allows them to react with both the inorganic surface and the polymer matrix, forming a strong interfacial bond. This enhanced bonding leads to improved mechanical properties and durability of the composite material. While "this compound" is listed as a polymer additive for plastics and elastomers, specific studies demonstrating its efficacy and mechanism as a coupling agent are not available. specialchem.com However, compounds with similar silane functionalities are known to be used for this purpose. ontosight.ai
Advanced Functional Materials Development
The development of advanced functional materials with tailored properties is a key driver of innovation in materials science. Organosilicon compounds are at the forefront of this research due to their unique chemical and physical properties. While specific research on "this compound" for advanced functional materials is not detailed in the public domain, its classification as a polymer additive suggests a role in modifying the properties of materials for specific applications. specialchem.com The broader class of benzoxazines, which share a heterocyclic ring structure, is known to be precursors for high-performance polymers with high thermal stability. google.commdpi.com
Optoelectronic Applications
There is no available research data or scientific literature detailing the use of this compound in optoelectronic applications. The exploration of organosilicon compounds, such as arylsilanes and polysiloxanes, for use in devices like Organic Light-Emitting Diodes (OLEDs) is an active area of research due to their thermal stability and tunable electronic properties. However, studies specifically investigating the photophysical or electronic properties of this compound for such applications have not been published.
Catalysis and Sensing Applications
An extensive search of scientific databases yields no studies on the application of this compound in the fields of catalysis or chemical sensing. While some silicon-containing polymers and organosilane-functionalized materials are being investigated for their catalytic activity or as components in sensor technologies, there are no documented instances of this compound being employed for these purposes.
Precursors for Ceramic and Thin Film Deposition
The use of organosilicon compounds as precursors for the deposition of silica (SiO₂), silicon carbide (SiC), or silicon oxycarbide (SiOC) ceramics and thin films is a well-established field. These precursors are often valued for their solution-processability or volatility for chemical vapor deposition (CVD) techniques. However, there is no scientific literature that reports on the use of this compound as a precursor for the synthesis of ceramic materials or for the deposition of thin films. Research in this area tends to focus on other organosilane and polysiloxane precursors.
Nanomaterials and Nanocomposites
Use as Nanofillers for Property Enhancement
There are no published research findings that describe the use of this compound as a nanofiller or for the modification of nanofillers to enhance the properties of composite materials. The scientific community has not reported on any studies where this specific compound is incorporated into a polymer matrix to improve mechanical, thermal, or other physical properties.
Surface Modification and Coating Technologies
Surface modification with organosilanes is a common technique to alter the surface properties of materials, such as hydrophobicity, adhesion, and biocompatibility. While the principle of using organosilanes for creating functional coatings is well-documented, there is no evidence in the scientific literature of this compound being used for such surface modification or in the development of coating technologies for advanced materials. Its known applications are confined to its role as a film-former and conditioning agent in cosmetic formulations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Dimethyl oxobenzo dioxasilane, and how can purity be validated?
- Methodological Answer : Synthesis typically involves siloxane condensation or esterification reactions under anhydrous conditions. Key steps include:
Use of catalysts like triethylamine for controlled reaction kinetics.
Solvent selection (e.g., THF or DCM) to optimize yield.
Characterization via H/C NMR to confirm structural integrity.
Purity validation via HPLC (≥95% purity threshold) or elemental analysis.
- Reference : Detailed experimental protocols should follow journal guidelines for reproducibility, including full reagent specifications and instrumental settings .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
Use PPE: Nitrile gloves, lab coat, and safety goggles.
Work in a fume hood to avoid inhalation of vapors.
Segregate waste in labeled containers for professional disposal.
Monitor for exothermic reactions during synthesis.
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Si NMR is critical for confirming siloxane bonding.
- FT-IR : Identify carbonyl (C=O) and siloxane (Si-O-Si) stretches.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight.
- Reference : Journals require raw spectral data in supporting information for peer review .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2 factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio). Example design:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (mol%) | 1% | 3% |
- Analysis : ANOVA identifies significant factors affecting yield.
Q. How to resolve discrepancies in catalytic activity data across studies involving this compound?
- Methodological Answer :
Compare experimental variables (e.g., solvent polarity, substrate ratios).
Replicate conflicting studies with standardized protocols.
Use meta-analysis to identify trends or outliers.
Q. What theoretical frameworks guide the study of reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states and intermediates.
- Kinetic Isotope Effects (KIE) : Probes rate-determining steps.
Q. How to design experiments to study the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated Aging Studies : Expose samples to elevated temperatures/humidity.
- Analytical Monitoring : Track degradation via HPLC or TGA.
- Control Groups : Include inert atmosphere vs. ambient conditions.
- Reference : Pre-test/post-test designs with control groups enhance validity .
Q. How does molecular modeling predict interactions between this compound and other substrates?
- Methodological Answer :
Use COMSOL Multiphysics or Gaussian for molecular dynamics simulations.
Validate predictions with experimental binding assays.
Q. What statistical methods analyze structure-property relationships in derivatives of the compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
